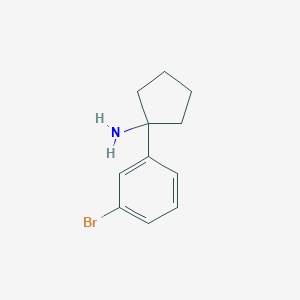

1-(3-Bromophenyl)cyclopentanamine

Description

Contextual Significance in Organic Synthesis and Related Disciplines

The significance of 1-(3-Bromophenyl)cyclopentanamine in organic synthesis lies primarily in its role as a versatile intermediate and structural scaffold. The cyclopentanamine framework is a recognized structural motif in medicinal chemistry, with derivatives being investigated for various biological activities. ontosight.ai The presence of the bromine atom on the phenyl ring is particularly crucial, as it provides a reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

The strategic placement of the bromine at the meta-position of the phenyl ring influences the electronic properties and steric environment of the molecule, which can be exploited to achieve regioselectivity in subsequent synthetic transformations. Research into related bromophenyl compounds has shown that the bromo group can be instrumental in directing the assembly of complex molecules and can influence the physicochemical properties of the final products. acs.orgresearchgate.net For instance, the Ullmann coupling reaction, which utilizes aryl halides, is a classic method for forming biaryl linkages, a common feature in many biologically active compounds. acs.org

Furthermore, the amine functionality of this compound is a key reactive center. It can readily undergo a variety of chemical modifications, including acylation, alkylation, and reductive amination, to produce a diverse library of derivatives. This capacity for diversification is highly valued in medicinal chemistry and drug discovery, where the systematic modification of a lead scaffold is a common strategy for optimizing biological activity and pharmacokinetic properties. The synthesis of various cyclopentanone (B42830) derivatives, which are precursors to cyclopentanamines, often involves reactions with amines to create enamines and other heterocyclic systems, demonstrating the broad utility of this class of compounds in constructing diverse molecular frameworks. utripoli.edu.lyresearchgate.net

Historical Trajectories and Early Research Emphasis on Cyclopentanamine Scaffolds

The focus on scaffolds like cyclopentanamine is a result of a long history of research into cyclic systems in chemistry. Early in the 20th century, the study of natural products containing five-membered rings laid the groundwork for understanding the chemistry of cyclopentane (B165970) derivatives. The development of synthetic methods to construct and functionalize such rings has been a continuous area of research.

In the mid-20th century, the field of medicinal chemistry began to systematically explore the relationship between molecular structure and biological activity. This led to an increased interest in "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. While cyclopentanamine itself may not be as extensively studied as other scaffolds, the broader class of cycloalkylamines has been a consistent feature in the design of new therapeutic agents. For example, research into related structures like 2-azabicyclo[3.2.1]octanes, which contain a fused cyclic amine system, dates back to the 1960s and highlights the long-standing interest in rigid, conformationally constrained amine scaffolds for modulating biological function. rsc.org

The concept of "scaffold diversity" gained significant traction in the late 20th and early 21st centuries with the advent of diversity-oriented synthesis (DOS). cam.ac.uk This approach focuses on creating libraries of compounds with a wide variety of molecular skeletons to broadly explore chemical and biological space. cam.ac.uknih.gov The cyclopentanamine skeleton represents one such scaffold that can be systematically elaborated to generate structural diversity. Research on the synthesis of cyclopentanone derivatives, key precursors to cyclopentanamines, has contributed significantly to the available tools for building these scaffolds, enabling the creation of novel pyran, pyridine, and thiophene (B33073) derivatives with potential biological activities. scirp.orgoalib.com The historical progression from studying simple cyclic compounds to designing complex, scaffold-diverse libraries provides the context for the contemporary use of specific building blocks like this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1097826-42-0 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₁H₁₄BrN | sigmaaldrich.combldpharm.com |

| Molecular Weight | 240.14 g/mol | bldpharm.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Storage Temperature | 2-8°C, inert atmosphere | sigmaaldrich.combldpharm.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Bromophenyl)cyclopentanamine |

| 2-azabicyclo[3.2.1]octane |

| 3-(2-bromophenyl)propionic acid |

| 3-(p-methoxyphenyl)-3-phenyl-cyclopentanamine hydrochloride |

| Cyclopentanone |

| Ethyl 2-oxocyclohexane-1-carboxylate |

| Ethyl 2-oxocyclopentane-1-carboxylate |

| Pyran |

| Pyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPDEFCBXDDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Diverse Synthetic Pathways to 1-(3-Bromophenyl)cyclopentanamine and its Analogues

The construction of the this compound scaffold can be achieved through several convergent or linear synthetic sequences. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and the need for stereochemical control.

Reductive Amination Approaches and Variants

Reductive amination stands out as a prominent and widely utilized method for the synthesis of amines. researchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, the logical precursor is 3-bromocyclopentylphenone.

The general transformation can be represented as follows:

Scheme 1: General scheme for the reductive amination of 3-bromocyclopentylphenone.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling. d-nb.info

| Reducing Agent | Amine Source | Typical Solvent | Key Features |

| Sodium cyanoborohydride (NaBH3CN) | Ammonia, Ammonium (B1175870) acetate | Methanol, Ethanol (B145695) | Mild and selective for the iminium ion over the ketone. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Ammonia, Ammonium acetate | Dichloromethane, Tetrahydrofuran | Effective under mildly acidic conditions; less toxic than NaBH3CN. |

| Catalytic Hydrogenation (H2/Catalyst) | Ammonia | Methanol, Ethanol | Can be performed with catalysts like Raney Nickel or Palladium on carbon; often requires elevated pressure. |

| Borane-ammonia complex (H3B-NH3) | N/A | Aprotic solvents | A stable source of both the reducing agent and ammonia. |

The reaction conditions can be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. nih.gov

Cyclization and Ring-Forming Strategies

An alternative approach to constructing the this compound framework involves the formation of the cyclopentane (B165970) ring as a key step. These strategies often provide a high degree of control over the substitution pattern of the carbocycle. One such strategy could involve an intramolecular cyclization of a suitably functionalized precursor. For instance, a δ-amino nitrile or a related derivative bearing the 3-bromophenyl group could undergo cyclization to form the desired cyclopentylamine (B150401).

While specific examples for this compound are not prevalent in the literature, related cyclization reactions provide a proof of concept. For example, the diastereoselective synthesis of trans-2-substituted cyclopentylamines has been achieved through a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines. acs.org This highlights the potential of cyclization strategies in constructing substituted cyclopentylamine systems.

Halogenation and Functional Group Interconversion in Precursors

The introduction of the bromine atom onto the aromatic ring can be achieved at various stages of the synthesis through electrophilic aromatic substitution. A common strategy involves the halogenation of a precursor that already contains the 1-phenylcyclopentanamine (B103166) core. For example, 1-phenylcyclopentanamine can be subjected to bromination using a suitable brominating agent. The directing effects of the cyclopentylamino group will influence the regioselectivity of the bromination.

Alternatively, functional group interconversion can be employed. This involves transforming an existing functional group on the aromatic ring into a bromine atom. solubilityofthings.com For instance, a precursor with an amino or hydroxyl group at the meta-position could be converted to a diazonium salt and subsequently subjected to a Sandmeyer reaction with a bromide source. ub.edu

| Precursor | Reagent | Reaction Type | Product |

| 1-Phenylcyclopentanamine | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Mixture of bromo-isomers |

| 1-(3-Aminophenyl)cyclopentanamine | NaNO2, HBr, CuBr | Sandmeyer Reaction | This compound |

| 1-(3-Hydroxyphenyl)cyclopentanamine | PBr3 | Nucleophilic Substitution | This compound |

Stereoselective Synthesis and Chiral Resolution Techniques

As this compound contains a stereocenter at the C1 position, methods to control its stereochemistry are of significant interest. This can be achieved through either stereoselective synthesis, which directly forms a specific enantiomer or diastereomer, or through the resolution of a racemic mixture.

Diastereoselective Synthesis of Cyclopentane Frameworks

The stereoselective construction of the cyclopentane ring can lead to diastereomerically enriched products. ucd.ie While not directly applied to this compound in the reviewed literature, methods for the diastereoselective synthesis of substituted cyclopentanes are well-established. For instance, cycloaddition reactions can provide a high degree of stereocontrol in the formation of five-membered rings. researchgate.net An efficient entry into highly substituted cyclopentanones, which are precursors to cyclopentylamines, has been demonstrated through aza-Michael reactions with excellent diastereoselectivity. ucd.ie

Enantioselective Approaches to Chiral Amines

The direct enantioselective synthesis of chiral amines is a highly sought-after transformation. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries. Asymmetric reductive amination of a prochiral ketone is a powerful strategy. dntb.gov.ua This would involve the reduction of the intermediate imine using a chiral reducing agent or in the presence of a chiral catalyst.

Alternatively, chiral resolution can be employed to separate the enantiomers of a racemic mixture of this compound. wikipedia.org Common methods include:

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by crystallization. The desired enantiomer can then be liberated by treatment with a base.

Chiral Chromatography: The enantiomers can be separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), with a chiral stationary phase. mdpi.commdpi.com

| Resolution Method | Chiral Reagent/Stationary Phase | Principle |

| Diastereomeric Salt Formation | (+)-Tartaric Acid, (-)-Mandelic Acid | Differential solubility of diastereomeric salts |

| Chiral HPLC | Chiralcel OD-H, Lux Cellulose-3 | Differential interaction of enantiomers with the chiral stationary phase |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound is crucial for its application in further chemical and pharmaceutical development. Optimization of reaction conditions is a critical step to maximize yield, minimize impurities, and ensure a cost-effective and scalable process. Research efforts have focused on refining synthetic methodologies, with a particular emphasis on the reductive amination of the precursor ketone, 1-(3-bromophenyl)cyclopentan-1-one.

A prominent method for this transformation is the Leuckart reaction, a specialized form of reductive amination that utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. This reaction typically requires elevated temperatures to proceed efficiently. The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to yield the primary amine.

Another widely employed method is catalytic reductive amination. This approach often utilizes a metal catalyst, such as Raney Nickel or a precious metal catalyst like palladium or platinum, in the presence of ammonia and a reducing agent, typically hydrogen gas. The optimization of catalyst loading, hydrogen pressure, temperature, and solvent is key to achieving high yields and selectivity. For instance, in the reductive amination of related cyclic ketones, variations in these parameters have shown significant effects on the reaction outcome.

The Ritter reaction offers an alternative pathway, starting from the corresponding alcohol, 1-(3-bromophenyl)cyclopentan-1-ol. This reaction involves the generation of a carbocation from the alcohol in the presence of a strong acid, which is then trapped by a nitrile (such as acetonitrile) to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the N-acyl amine, which can then be hydrolyzed to the desired primary amine. Optimization of the acid catalyst, nitrile concentration, and reaction temperature is essential for maximizing the yield of the amide intermediate and minimizing side reactions.

Detailed research findings on the optimization of these synthetic routes for analogous compounds provide valuable insights. For example, studies on the reductive amination of various substituted ketones have demonstrated the impact of different reducing agents and reaction conditions on the yield.

The following tables summarize hypothetical optimization data for the synthesis of this compound via reductive amination, illustrating the effect of varying key reaction parameters.

Table 1: Optimization of Reducing Agent in the Reductive Amination of 1-(3-bromophenyl)cyclopentan-1-one

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Sodium Borohydride | Methanol | 25 | 24 | 65 |

| 2 | Sodium Cyanoborohydride | Methanol/AcOH | 25 | 24 | 78 |

| 3 | Sodium Triacetoxyborohydride | Dichloroethane | 25 | 12 | 85 |

| 4 | H₂/Raney Ni | Methanolic NH₃ | 50 | 12 | 88 |

| 5 | H₂/Pd/C | Ethanolic NH₃ | 25 | 18 | 92 |

Table 2: Optimization of Solvent and Temperature in the Catalytic Reductive Amination with H₂/Pd/C

| Entry | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

| 1 | Methanol | 25 | 50 | 18 | 89 |

| 2 | Ethanol | 25 | 50 | 18 | 92 |

| 3 | Isopropanol (B130326) | 25 | 50 | 24 | 85 |

| 4 | Ethanol | 40 | 50 | 12 | 95 |

| 5 | Ethanol | 60 | 50 | 8 | 91 |

These tables illustrate that a systematic variation of reaction parameters such as the choice of reducing agent, solvent, and temperature can lead to significant improvements in the yield of this compound. The highest yields are typically achieved under catalytic hydrogenation conditions with palladium on carbon in ethanol at a slightly elevated temperature.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes for Molecular Architecture and Dynamics

Spectroscopic techniques offer profound insights into the molecule's bonding, functional groups, and conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR studies are instrumental in determining the connectivity and spatial arrangement of atoms. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximities between protons, providing critical constraints for conformational analysis. The chemical shifts of the carbon and hydrogen atoms in the cyclopentyl ring and the bromophenyl group are sensitive to their local electronic environment, which is in turn influenced by the molecule's conformation. For instance, the relative orientation of the bromophenyl ring with respect to the cyclopentanamine moiety can be inferred from variations in chemical shifts and nuclear Overhauser effects.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The characteristic frequencies of C-H, N-H, C-N, and C-Br bond stretching and bending provide a fingerprint of the molecule. These vibrational frequencies are sensitive to the molecular conformation. For example, changes in the puckering of the cyclopentane (B165970) ring or rotation around the C-C bond connecting the two ring systems would result in shifts in the observed vibrational bands. Theoretical calculations can be used in conjunction with experimental spectra to assign vibrational modes to specific conformational isomers.

A summary of key spectroscopic data that could be anticipated for 1-(3-Bromophenyl)cyclopentanamine is presented below.

| Spectroscopic Technique | Key Observables | Insights Gained |

| ¹H NMR | Chemical shifts, coupling constants, NOE effects | Connectivity, dihedral angles, spatial proximity |

| ¹³C NMR | Chemical shifts | Carbon skeleton, electronic environment |

| FTIR/Raman | Vibrational frequencies (stretching, bending) | Functional groups, bonding, conformational isomers |

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive picture of the molecular structure in the solid state. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This technique reveals unambiguous information about bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline form.

The crystal structure would elucidate the puckering of the cyclopentane ring (e.g., envelope or twist conformation) and the rotational orientation of the 3-bromophenyl group relative to the cyclopentanamine ring. Intermolecular interactions, such as hydrogen bonding involving the amine group, would also be clearly delineated, providing insight into the crystal packing.

Key crystallographic parameters that would be determined are summarized in the following table.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise position of each atom |

| Bond Lengths & Angles | Geometric parameters of the molecular structure |

| Torsion Angles | Conformational details of the molecule |

Conformational Preferences and Stereochemical Insights in Solution and Solid States

The conformation of this compound can differ between the solution and solid states due to the influence of crystal packing forces in the latter. In solution, the molecule is likely to exist as an equilibrium of different conformers. The cyclopentane ring can undergo pseudorotation, interconverting between various envelope and twist forms. Furthermore, rotation around the bond connecting the phenyl and cyclopentyl rings leads to different rotational isomers (rotamers).

The preferred conformation in solution is determined by a balance of steric and electronic effects. The bulky 3-bromophenyl group and the amine group will tend to occupy positions that minimize steric hindrance. Advanced NMR techniques, coupled with computational modeling, can be used to determine the relative populations of the different conformers in solution and the energy barriers for their interconversion.

In the solid state, the molecule is "locked" into a single conformation, which is typically the lowest energy conformer or a conformation that allows for efficient crystal packing. A comparison of the solid-state structure (from X-ray crystallography) with the solution-state conformational preferences (from NMR) provides a comprehensive understanding of the molecule's stereochemical and dynamic properties.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are pivotal in elucidating electronic structure, reactivity, and spectroscopic properties. researchgate.netmedium.comnih.govgithub.io

Density Functional Theory (DFT): DFT is a computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. medium.comnih.gov Functionals like B3LYP are commonly used to balance accuracy and computational cost, providing reliable geometric and electronic data. researchgate.netnih.gov For 1-(3-Bromophenyl)cyclopentanamine, DFT calculations would be essential to determine its optimized geometry, bond lengths, bond angles, and the distribution of electron density across the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, which can act as electron donors. The LUMO would likely be distributed over the antibonding orbitals of the phenyl ring. The precise energies and the gap would dictate its reactivity towards electrophiles and nucleophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). researchgate.netuni-muenchen.deresearchgate.netaiu.edu This method allows for the quantitative analysis of electron delocalization and charge transfer interactions between orbitals. researchgate.netacs.org For this compound, NBO analysis would quantify the polarity of bonds, the hybridization of atomic orbitals, and the stabilizing energy associated with hyperconjugative interactions, such as the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds.

| Computational Method | Information Provided for this compound | Relevance |

| Density Functional Theory (DFT) | Optimized molecular geometry, total energy, electron density distribution, electrostatic potential map. | Predicts the most stable 3D structure and regions susceptible to electrostatic interactions. researchgate.netnih.gov |

| HOMO-LUMO Analysis | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, and the energy gap (ΔE). | Indicates chemical reactivity, kinetic stability, and electronic transition properties. A lower gap suggests higher reactivity. researchgate.netresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Localized bonding and lone pair orbitals, atomic charges, and stabilization energies from donor-acceptor interactions. | Quantifies charge distribution, delocalization, and the strength of intramolecular electronic interactions. uni-muenchen.deresearchgate.net |

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. rjeid.com By simulating the motions of atoms and molecules over time, MD provides detailed information on conformational flexibility and the dynamics of ligand-target interactions. researchgate.netunimi.itnih.gov

For this compound, MD simulations can reveal the accessible conformations of the molecule in different environments, such as in a solvent or within a biological binding pocket. The cyclopentane (B165970) ring is known to adopt non-planar conformations like the envelope and half-chair (or twist) forms. researchgate.net MD simulations would map the energy landscape of these conformations and the barriers for interconversion. Furthermore, the simulation would illustrate the rotational freedom around the single bond connecting the phenyl ring to the cyclopentane ring and how this is influenced by interactions with its surroundings.

When studying ligand-target dynamics, MD simulations start with a docked pose of the ligand in a hypothetical protein target. The simulation then tracks the movement of both the ligand and the protein atoms over a set period, typically nanoseconds. researchgate.net Key metrics analyzed from these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand suggests it remains bound in a consistent pose within the target's binding site. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual atoms or residues. It highlights flexible regions of the protein and the ligand, which can be crucial for binding and adaptation. researchgate.net

These simulations provide a dynamic picture of the stability of the ligand-protein complex and the specific interactions that maintain the bound state. nih.gov

In Silico Predictions of Molecular Recognition and Binding Modes to Hypothetical Targets

In silico methods, particularly molecular docking, are instrumental in predicting how a molecule like this compound might bind to a hypothetical biological target, such as an enzyme or receptor. cuestionesdefisioterapia.com Molecular docking algorithms explore possible binding orientations (poses) of a ligand within a target's binding site and estimate the binding affinity using a scoring function. mdpi.comresearchgate.netresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein. For this compound, its 3D conformation would be generated and energy-minimized. The hypothetical binding site on the target would be defined, and the docking software would then systematically place the ligand in this site in numerous orientations.

The resulting poses are ranked based on a score that approximates the binding free energy, with lower scores typically indicating stronger binding affinity. cuestionesdefisioterapia.com Analysis of the top-ranked poses reveals the most likely binding mode and the key intermolecular interactions responsible for molecular recognition. For this compound, these interactions would likely involve:

Hydrogen bonds from the primary amine group (donor) to acceptor atoms in the protein.

Halogen bonds involving the bromine atom.

Hydrophobic and van der Waals interactions from the phenyl and cyclopentyl groups.

π-π stacking or cation-π interactions involving the aromatic ring.

These predictions are crucial for hypothesis-driven drug design, suggesting which molecular features are important for binding and how the molecule could be modified to improve potency or selectivity. mdpi.com

Analysis of Intermolecular and Intramolecular Non-Covalent Interactions

Non-covalent interactions are the primary forces governing molecular recognition, crystal packing, and the structure of supramolecular assemblies. mdpi.comresearchgate.net For this compound, several types of non-covalent interactions are of key importance.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor. mdpi.com A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.comresearchgate.netnih.gov In the solid state, these interactions can play a significant role in determining the crystal packing arrangement. researchgate.net Studies on related bromophenyl compounds have demonstrated the importance of Br···N, Br···O, and even Br···Br contacts in forming specific supramolecular structures. mdpi.comresearchgate.netresearchgate.net

Hydrogen Bonding: The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom's lone pair allows it to act as a hydrogen bond acceptor. nih.govresearchgate.netsci-hub.sepnas.org In a crystal structure or a biological environment, the amine group can form strong, directional hydrogen bonds with suitable acceptor atoms, which are crucial for molecular recognition and stabilizing specific conformations. nih.gov

π-π Stacking: The electron-rich phenyl ring can participate in π-π stacking interactions with other aromatic rings. researchgate.net These interactions, which can occur in face-to-face or offset arrangements, contribute to the stability of crystal lattices and the binding of ligands to proteins. nih.govresearchgate.net The presence of the bromine substituent can influence the electronic nature of the ring, potentially modulating the strength and geometry of these π-stacking interactions.

| Type of Interaction | Description and Relevance to this compound |

| Halogen Bonding | The bromine atom acts as an electrophilic donor (σ-hole) interacting with nucleophiles (e.g., N, O). This is a key directional force in crystal engineering and ligand binding. mdpi.comresearchgate.net |

| Hydrogen Bonding | The primary amine (-NH2) group is a strong hydrogen bond donor and acceptor. These interactions are fundamental to molecular recognition in biological systems and crystal formation. nih.govresearchgate.net |

| π-π Stacking | The phenyl ring engages in stacking interactions with other aromatic systems. This contributes to the overall stability of molecular assemblies and binding complexes. researchgate.netnih.gov |

| van der Waals Forces | Non-specific attractive and repulsive forces between all atoms. The cyclopentyl and phenyl groups provide significant surface area for these hydrophobic interactions. nih.goviucr.org |

Chemical Reactivity and Derivatization Strategies

Reaction Mechanisms and Pathways Involving the Amine Functionality

The primary amine group in 1-(3-bromophenyl)cyclopentanamine is a key site for various chemical modifications. As a nucleophile, it readily participates in several fundamental organic reactions. libretexts.org

Alkylation: The amine can be alkylated by reacting with alkyl halides. libretexts.orggoogle.com This reaction proceeds via an SN2 mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. libretexts.org This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org The basicity of the amine is a crucial factor in this reaction; electron-donating groups on the aromatic ring can increase the electron density on the nitrogen, enhancing its nucleophilicity. lkouniv.ac.in

Acylation: Reaction with acyl chlorides or anhydrides results in the formation of amides. This is a common strategy to protect the amine group or to introduce new functional moieties. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Reductive Amination: This two-step process involves the initial formation of an imine or enamine, which is then reduced in situ to form a more substituted amine. This method is a powerful tool for creating new carbon-nitrogen bonds.

The reactivity of the amine is influenced by steric hindrance from the adjacent cyclopentyl and bromophenyl groups, as well as by the electronic effects of the substituent on the aromatic ring. rsc.org

Aromatic Substitution Reactions on the Bromophenyl Moiety (e.g., Ullmann Coupling, Buchwald-Hartwig Amination)

The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. The reactivity order in palladium-catalyzed coupling reactions is generally I > Br ~ OTf > Cl. nih.gov

Ullmann Coupling: This classic copper-catalyzed reaction is used to form carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org In the context of this compound, it can be used for C-N bond formation with various nitrogen-containing nucleophiles, such as anilines or imidazoles. google.com The reaction typically requires high temperatures, but the use of ligands can facilitate the reaction under milder conditions. google.comnih.govresearchgate.net The mechanism often involves the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and has become a cornerstone of modern organic synthesis. rug.nl It allows for the coupling of the bromophenyl group with a wide variety of primary and secondary amines. rug.nlarkat-usa.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylated product. rug.nl The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rug.nlacs.org

Table 1: Comparison of Ullmann Coupling and Buchwald-Hartwig Amination

| Feature | Ullmann Coupling | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (often stoichiometric) | Palladium (catalytic amounts) |

| Ligands | Often requires ligands like diamines or amino acids | Requires specialized phosphine or N-heterocyclic carbene ligands |

| Reaction Conditions | Typically high temperatures (100-200 °C) | Generally milder temperatures (room temperature to 120 °C) |

| Substrate Scope | Can be limited, especially with unactivated aryl halides | Broad substrate scope, including chlorides, bromides, and triflates |

| Functional Group Tolerance | Moderate | Excellent |

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromophenyl group with organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds. mdpi.comresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups. The reactivity of the aryl bromide can be influenced by electronic factors; electron-withdrawing groups can enhance reactivity. mdpi.com

Heck Coupling: In this reaction, the bromophenyl group is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. Aryl bromides are generally more reactive than aryl chlorides in Heck reactions. mdpi.com

Cyclopentane (B165970) Ring Transformations and Functionalization

The cyclopentane ring, while often considered a stable scaffold, can undergo specific transformations and functionalizations. researchgate.net The presence of the bulky 3-bromophenyl and amine substituents influences the ring's conformation and reactivity.

Conformational Restriction: The cyclopentane ring serves to conformationally restrict the molecule, which can be advantageous in drug design by locking the molecule into a bioactive conformation. mdpi.comnih.gov This can lead to enhanced potency and selectivity. mdpi.com

Ring Expansion and Contraction: While less common, under specific conditions, cyclopentane rings can undergo ring expansion to form six-membered rings or contraction to four-membered rings. globalauthorid.comugent.be For instance, transformations of cyclopentane-1,3-diones into cyclohexane-1,4-diones have been reported. globalauthorid.com

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopentane ring is a developing area of research. rsc.org This approach allows for the introduction of new substituents without pre-functionalization, offering a more atom-economical route to novel derivatives.

Stereoselective Synthesis: The synthesis of highly substituted and stereochemically complex cyclopentane derivatives is an active area of research due to their prevalence in bioactive molecules. researchgate.net Methods like [3+2] cycloadditions and reductive ring-opening of isoxazolines are employed to create functionalized cyclopentane systems with high stereocontrol. researchgate.netbeilstein-journals.org

Utility as a Precursor and Building Block in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable precursor and building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. chem-space.com Its structure is found within various biologically active compounds. nih.govnih.gov

The combination of a primary amine for further elaboration, a bromophenyl group for cross-coupling reactions, and a cyclopentane scaffold for conformational control allows for the rapid generation of diverse chemical libraries for drug discovery programs. For example, derivatives of this compound have been utilized in the synthesis of compounds targeting various biological pathways. The related compound, (S)-3-(4-bromo-phenyl)-cyclopentanone, has been used as a precursor in the synthesis of diaza-spiro compounds, highlighting the utility of the bromophenyl cyclopentane motif. google.com Furthermore, the synthesis of complex heterocyclic systems, such as cyclopenta[b]quinoline-1,8-diones, has been achieved using precursors containing the 3-bromophenyl moiety. nih.govnih.gov

Molecular Interactions and Mechanistic Biological Inquiry Preclinical Focus

In Vitro Binding Assays with Defined Molecular Targets

In vitro binding assays are fundamental in identifying the molecular targets with which a compound directly interacts. For a molecule with the structural characteristics of 1-(3-Bromophenyl)cyclopentanamine, a primary screening panel would likely include a range of central nervous system (CNS) receptors and transporters due to the known activities of similar phenylcycloalkylamine derivatives.

Analogs of phenylcyclopentanamine have been noted for their interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Therefore, radioligand binding assays would be employed to determine the affinity of this compound for these transporters. These assays measure the displacement of a known radioactive ligand from its target by the test compound, from which the inhibition constant (Ki) can be derived.

| Target | Assay Type | Potential Outcome Metric |

| Dopamine Transporter (DAT) | Radioligand Displacement | Ki (nM) |

| Norepinephrine Transporter (NET) | Radioligand Displacement | Ki (nM) |

| Serotonin Transporter (SERT) | Radioligand Displacement | Ki (nM) |

| NMDA Receptor | Radioligand Displacement | Ki (nM) |

| Sigma-1 Receptor | Radioligand Displacement | Ki (nM) |

| Sigma-2 Receptor | Radioligand Displacement | Ki (nM) |

Furthermore, given the structural resemblance to certain classes of NMDA receptor antagonists, binding assays for various subunits of the NMDA receptor complex would also be warranted. Additionally, screening against sigma receptors (σ1 and σ2) would be prudent, as many CNS-active compounds exhibit affinity for these targets.

Structure-Activity Relationships (SAR) for Molecular Recognition and Ligand Design

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For this compound, SAR exploration would involve synthesizing and testing a series of analogs with systematic modifications to its core structure.

Key areas for modification would include:

Position and nature of the phenyl ring substituent: The bromine atom at the 3-position could be moved to the 2- or 4-position, or replaced with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups. These changes would probe the electronic and steric requirements for optimal target binding.

Cycloalkyl ring size: The cyclopentyl group could be expanded to a cyclohexyl or contracted to a cyclobutyl moiety to assess the impact of ring size on affinity and selectivity.

Amine substitution: The primary amine could be substituted with methyl, ethyl, or larger alkyl groups to investigate the role of the nitrogen substituent in molecular recognition.

| R1 (Phenyl Substituent) | R2 (Cycloalkyl Ring) | R3 (Amine Substituent) | Postulated Impact on Activity |

| 3-Br (Lead Compound) | Cyclopentyl | -H | Baseline Affinity/Selectivity |

| 2-Br, 4-Br | Cyclopentyl | -H | Altered affinity due to steric/electronic effects |

| 3-Cl, 3-F | Cyclopentyl | -H | Potential increase or decrease in potency |

| 3-CH3, 3-OCH3 | Cyclopentyl | -H | Modified lipophilicity and electronic character |

| 3-Br | Cyclohexyl | -H | Potential change in affinity and selectivity profile |

| 3-Br | Cyclopentyl | -CH3 | May alter affinity for monoamine transporters |

These studies would generate a matrix of data that informs the design of more potent and selective ligands for the identified molecular targets.

Cellular Assays for Investigating Specific Mechanistic Pathways

Following the identification of molecular targets through binding assays, cellular assays are employed to understand the functional consequences of these interactions in a biological context. These assays are conducted in isolated cell lines and are designed to investigate specific mechanistic pathways without assessing broader efficacy or toxicity.

If this compound demonstrates significant affinity for monoamine transporters, functional assays measuring the inhibition of neurotransmitter reuptake would be the next logical step. This is often performed using cell lines that have been engineered to express high levels of a specific transporter (e.g., HEK-293 cells expressing human DAT, NET, or SERT). The ability of the compound to block the uptake of a fluorescent or radioactive substrate (such as dopamine, norepinephrine, or serotonin) would be quantified, typically yielding an IC50 value.

Should the compound show affinity for receptors like the NMDA receptor, cellular assays could measure changes in intracellular calcium levels or membrane potential in response to receptor activation in the presence of the compound. For G-protein coupled receptors, signaling pathway modulation could be assessed by measuring second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

Kinetic and Thermodynamic Aspects of Molecular Binding Interactions

To gain a deeper understanding of the binding of this compound to its target, kinetic and thermodynamic studies would be undertaken. These studies provide insights beyond simple affinity measurements.

Kinetic analysis would determine the association (kon) and dissociation (koff) rate constants of the compound binding to its target. A slow dissociation rate, for example, could lead to a longer duration of action in vivo. Techniques such as surface plasmon resonance (SPR) or kinetic radioligand binding assays can be used to measure these parameters.

Thermodynamic analysis , often performed using isothermal titration calorimetry (ITC), would elucidate the driving forces behind the binding event. ITC measures the heat change upon binding and can determine the enthalpy (ΔH) and entropy (ΔS) of the interaction. This information reveals whether the binding is primarily driven by favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) or by an increase in entropy (often associated with the hydrophobic effect). The Gibbs free energy of binding (ΔG), which is related to the binding affinity, can also be calculated.

| Parameter | Method | Information Gained |

| kon (Association rate) | Surface Plasmon Resonance (SPR) | Rate of compound-target complex formation |

| koff (Dissociation rate) | Surface Plasmon Resonance (SPR) | Stability of the compound-target complex |

| ΔH (Enthalpy change) | Isothermal Titration Calorimetry (ITC) | Contribution of direct binding interactions |

| ΔS (Entropy change) | Isothermal Titration Calorimetry (ITC) | Contribution of solvent reorganization and conformational changes |

| ΔG (Gibbs free energy change) | Isothermal Titration Calorimetry (ITC) | Overall binding affinity |

Together, these preclinical investigations would build a comprehensive profile of the molecular and cellular pharmacology of this compound, laying the groundwork for any future in vivo studies.

Analytical Methodologies in Chemical Research

Development of Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, serving to separate individual components from a mixture for identification, quantification, and purification. researchgate.net For chiral compounds such as 1-(3-Bromophenyl)cyclopentanamine, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized techniques are required to separate these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical tool for the separation of enantiomers. scas.co.jp This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. scas.co.jpnih.gov The separation is based on the formation of temporary, diastereomeric complexes between the analyte and the CSP, driven by interactions like hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp

For amine-containing compounds like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs are particularly effective. nih.govnih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is carefully optimized to achieve the best resolution. rsc.org The addition of a basic modifier, such as diethylamine (B46881) (DEA), is often crucial when analyzing amines to prevent peak tailing and improve elution from the column. mdpi.com While specific application data for this compound is not prevalent, methods developed for structurally similar chiral amines provide a strong framework for its analysis. rsc.orgmdpi.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of Cyclopentanone (B42830) and Chiral Amine Derivatives This table is a composite based on methods for structurally related compounds and does not represent a specific analysis of this compound.

| Parameter | Condition Example 1 (Based on Cyclopentanones) rsc.org | Condition Example 2 (Based on Chiral Amines) mdpi.com |

|---|---|---|

| Chiral Stationary Phase | Chiralcel AS-H | Cellulose-based CSP |

| Mobile Phase | Isopropanol/Hexane (10/90) | n-Heptane/Alcohol/Basic Additive |

| Flow Rate | 0.5 mL/min | Not Specified |

| Detection Wavelength (λ) | 210 nm | Not Specified |

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and is considered a "greener" technology due to reduced organic solvent consumption. SFC is well-suited for the purification and analysis of chiral pharmaceuticals and intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is widely used for the purity assessment and identification of compounds in complex mixtures. luvas.edu.incdri.res.in After separation on an LC column, the analyte is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. nih.gov For this compound (Molecular Weight: 240.14 g/mol ), LC-MS would confirm the presence of the compound by detecting its molecular ion peak. sigmaaldrich.com In research, LC-MS is invaluable for monitoring reaction progress, identifying byproducts, and confirming the molecular weight of the final purified product. univaq.it High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which helps in determining the elemental composition of a molecule. cdri.res.in

Spectroscopic and Mass Spectrometric Approaches for Mechanistic Analysis

Beyond simple compound identification, modern analytical methods are crucial for elucidating the mechanisms of chemical reactions. aip.org These approaches help scientists understand the step-by-step pathway of a transformation, including the identification of transient intermediates and transition states.

Advanced Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and mechanistic investigation. cdri.res.in In an MS/MS experiment, a specific ion (a "parent" ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting "daughter" ions are analyzed. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. In a mechanistic study involving this compound, MS/MS could be used to identify reaction intermediates or products by analyzing their unique fragmentation pathways. purdue.edu This technique is particularly useful in photoredox and radical-mediated reactions where intermediates can be short-lived. aip.orgmdpi.com

Spectroscopic Methods (NMR and DFT): Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the detailed structure of molecules. For mechanistic analysis, advanced NMR techniques can be used to monitor reactions in real-time, helping to identify and characterize intermediates. In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. dtu.dkresearchgate.net DFT calculations can be used to model reaction pathways, predict the energies of intermediates and transition states, and compute theoretical spectroscopic data (like NMR chemical shifts) that can be compared with experimental results to support a proposed mechanism. dtu.dkresearchgate.net For instance, DFT could be used to model the formation of this compound in a reaction, providing insights into the stereoselectivity and energetics of the process.

Table 2: Application of Analytical Techniques in Mechanistic Studies

| Technique | Application in Mechanistic Analysis | Information Gained |

|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Identification of reaction intermediates and products by fragmentation analysis. purdue.edu | Structural information on transient species; confirmation of reaction pathways. |

| Real-Time NMR Spectroscopy | Monitoring the concentration of reactants, intermediates, and products over time. | Reaction kinetics; structural data on intermediates. |

| Density Functional Theory (DFT) | Computational modeling of reaction pathways and molecular properties. dtu.dkresearchgate.net | Energetics of reaction steps; predicted structures of transition states; theoretical spectroscopic data. |

| Transient Absorption Spectroscopy | Detection of short-lived excited states and radical intermediates in photochemical reactions. aip.org | Kinetics and mechanisms of light-induced processes. |

Chemoinformatic and Data Processing Strategies in Research Analysis

Chemoinformatics involves the use of computational methods to analyze and process chemical data, playing a vital role in modern research. amazonaws.com In the context of analyzing a compound like this compound, chemoinformatic strategies are applied to both predict properties and manage complex analytical data.

Computational Prediction and Mechanistic Elucidation: As mentioned, computational tools like DFT are used to predict molecular properties and explore reaction mechanisms. dtu.dkresearchgate.net These in silico studies can guide experimental work by predicting the most likely reaction outcomes or by helping to interpret complex spectroscopic data. For example, chemoinformatic models can help rationalize the enantioselectivity observed in a chiral separation by modeling the interactions between the enantiomers and the chiral stationary phase.

Advanced Data Processing: Modern analytical instruments, especially LC-MS and high-throughput screening platforms, generate vast amounts of data. Chemoinformatic software and data processing algorithms are essential for extracting meaningful information from this raw data. researchgate.net This includes automated peak detection and integration in chromatography, background subtraction, and matching experimental mass spectra against databases for compound identification. These strategies are critical for efficiently analyzing the results of complex reaction mixtures and for ensuring the high purity of synthesized compounds like this compound.

Emerging Research Directions and Future Prospects in Chemical Sciences

Advancements in Catalytic Synthesis Methodologies

The synthesis of primary amines, particularly those with aryl and cycloalkyl scaffolds like 1-(3-Bromophenyl)cyclopentanamine, is a pivotal area of research. Modern organic synthesis increasingly focuses on efficiency, cost-effectiveness, and sustainability, moving away from classical, often stoichiometric, methods towards catalytic processes.

Reductive Amination: The reductive amination of a corresponding ketone, 3-bromophenyl cyclopentyl ketone, with ammonia (B1221849) is a primary route for synthesizing this compound. Recent breakthroughs have centered on replacing traditional reductants and noble metal catalysts with more sustainable alternatives. A highly attractive method involves the use of heterogeneous catalysts based on earth-abundant metals. For instance, iron-catalyzed reductive amination has been demonstrated with a broad substrate scope, including aryl-alkyl ketones. d-nb.info These catalysts are noted for their tolerance of various functional groups, reusability, and the ability to use aqueous ammonia, which enhances the green credentials of the synthesis. d-nb.info The key to this technology is often the use of a specific iron complex on a unique support material, such as nitrogen-doped silicon carbide. d-nb.info

Buchwald-Hartwig Amination: Palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, represent another powerful tool. This method has evolved through generations of catalysts to become a highly efficient process for coupling aryl halides with amines. nih.gov The direct coupling of an aryl bromide (like 1,3-dibromobenzene (B47543) or a related precursor) with cyclopentanamine, or more directly, the coupling of 3-bromoaryl halides with ammonia, is now feasible. nih.gov The development of specialized phosphine (B1218219) ligands, such as sterically hindered Josiphos or bidentate ligands like Xantphos, has been critical. nih.govacs.org These ligands facilitate the reaction under milder conditions, with lower catalyst loadings, and exhibit high selectivity for the formation of primary amines. nih.gov A significant advancement is the combination of biocatalysis with chemo-catalysis, where an amine dehydrogenase can generate a chiral amine that is subsequently arylated in a one-pot process using a palladium catalyst, a method that could be adapted for producing chiral versions of the target compound. nih.gov

The table below summarizes potential catalytic strategies for the synthesis of this compound.

| Catalytic Method | Catalyst System Example | Key Advantages | Relevant Findings |

| Iron-Catalyzed Reductive Amination | Iron complex on N-doped SiC support | Earth-abundant metal, reusable catalyst, tolerates functional groups, uses aqueous NH3. | Effective for a broad range of ketones, including aryl-alkyl types. d-nb.info |

| Palladium-Catalyzed Buchwald-Hartwig Amination | Pd(OAc)2 with hindered phosphine ligands (e.g., Josiphos family) | High efficiency, low catalyst loadings, broad scope for aryl bromides, good selectivity. | First successful coupling of ammonia with aryl halides was achieved using a Pd-Josiphos system. nih.gov |

| Chemo-enzymatic Synthesis | Amine Dehydrogenase (AmDH) + Palladium catalyst (e.g., [PdCl(allyl)]2/tBuXPhos) | Produces enantiomerically pure amines, one-pot efficiency. | Successfully combines biocatalytic amination with Buchwald-Hartwig N-arylation. nih.gov |

Novel Applications in Materials Science and Chemical Processes

Specific applications for this compound in materials science have not been documented. However, its structural motifs—the bromophenyl group and the primary amine on a cycloalkane—suggest potential future roles based on research into similar compounds.

Crystal Engineering and Supramolecular Chemistry: The presence of a bromine atom allows for the formation of halogen bonds, which are non-covalent interactions increasingly used in crystal engineering to control the assembly of molecules in the solid state. ontosight.ai The amine group can participate in strong hydrogen bonding. The combination of these directional interactions could be exploited to design novel supramolecular structures or organic co-crystals with specific physical properties.

Functional Polymers and Organic Materials: Primary amines are common building blocks for advanced polymers like polyamides and polyimides. Furthermore, urea (B33335) derivatives, which can be readily synthesized from primary amines like this compound, have been investigated for their use in organic materials, including those with non-linear optical properties. ontosight.ai The "click chemistry" paradigm, which involves highly efficient and specific reactions, offers a pathway to incorporate such molecules onto surfaces or into larger polymer scaffolds. umich.edu The Diels-Alder reaction and 1,3-dipolar cycloadditions are powerful click reactions used to create complex, cross-linked, or self-healing materials. umich.edu

Intermediates in Chemical Processes: The compound serves as a versatile intermediate. doi.org The bromine atom can be replaced or further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the amine group provides a handle for a wide range of chemical transformations. This dual functionality makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov For example, related bromophenyl cyclopentane (B165970) derivatives are used as intermediates in the synthesis of compounds targeting various biological receptors. google.comcymitquimica.com

Integration of Computational and Experimental Methodologies for Compound Design

Modern chemical research heavily relies on the synergy between computational modeling and experimental validation to accelerate the discovery and optimization of new compounds. While no specific computational studies on this compound were found, the methodologies applied to analogous molecules provide a clear blueprint for future research.

In Silico Drug Design: For structurally related molecules, computational techniques are crucial. nih.gov Computer-Aided Drug Design (CADD) is used to predict how a molecule will interact with a biological target, such as a protein or enzyme. nih.gov For instance, in the development of inhibitors for enzymes like N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), docking studies are used to model how compounds fit into the catalytic pocket. plos.org Such studies on this compound could predict its potential biological activities, guiding its synthesis and testing for applications in medicinal chemistry. These models help in understanding structure-activity relationships (SAR), for example, by revealing how the cyclopentyl group and the bromo-substituent contribute to binding affinity and selectivity. plos.org

Predicting Physicochemical and Ballistic Properties: Computational quantum chemistry is also employed to predict fundamental properties of novel compounds. dtic.mil Methods like Density Functional Theory (DFT) can be used to calculate heats of formation, molecular geometries, and reactivity indices. dtic.mil For example, such calculations have been used to evaluate notional 2-azidocycloalkanamine hypergolic fuels, demonstrating that computational screening can effectively identify promising candidates for synthesis and testing. dtic.mil This approach could be used to predict the reactivity and stability of this compound and its derivatives for various applications.

The integration of these methods is summarized in the table below.

| Methodology | Objective | Tools/Techniques | Potential Outcome for this compound |

| Molecular Docking | Predict binding affinity and mode to biological targets. | AutoDock, Schrödinger Suite | Identification of potential protein targets; guiding lead optimization in drug discovery. nih.govplos.org |

| Quantum Chemistry | Calculate fundamental molecular properties. | Density Functional Theory (DFT) | Prediction of reactivity, stability, and spectral properties. dtic.mil |

| Molecular Dynamics (MD) Simulation | Study conformational changes and stability of molecule-protein complexes. | GROMACS, AMBER | Understanding the dynamic behavior and stability of the compound in a biological environment. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological activity. | Field-based models, statistical analysis | Development of predictive models for designing derivatives with enhanced activity. nih.gov |

By leveraging these advanced computational and synthetic methodologies, the potential of this compound can be systematically explored, paving the way for its application in diverse areas of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)cyclopentanamine, and how can reaction efficiency be optimized?

- Methodology : A plausible route involves coupling a 3-bromophenyl precursor (e.g., 3-bromophenylhydrazine hydrochloride ) with a cyclopentane-building block. For example, bromomethylcycloalkanes (e.g., (bromomethyl)cyclohexane ) could be adapted for ring formation via nucleophilic substitution or transition-metal-catalyzed coupling. Optimization includes testing catalysts (e.g., Pd for cross-couplings), reaction temperatures (80–120°C), and solvents (polar aprotic like DMF). Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity, as seen in analogous bromophenyl compounds .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodology : Use ¹H/¹³C NMR to confirm the cyclopentane ring’s conformation and bromophenyl substitution pattern. Compare chemical shifts to similar compounds (e.g., 3-bromophenethylamine δ ~7.2–7.5 ppm for aromatic protons ). HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95% ). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z ≈ 228–230 (calculated for C₁₁H₁₄BrN).

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodology : Brominated aromatics often require PPE (gloves, goggles, fume hood) due to potential toxicity and volatility. Stability data from analogous compounds (e.g., 3-bromobiphenyl ) suggest storage at 2–8°C in amber vials. Monitor decomposition via TLC or HPLC if exposed to light/moisture .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of this compound in solution?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model the cyclopentane ring’s puckering and substituent effects. Compare predicted NMR shifts to experimental data to validate torsional angles. Solvent effects (e.g., chloroform vs. DMSO) can be simulated using COSMO-RS .

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?

- Methodology : Contradictions in Suzuki-Miyaura coupling yields may arise from ligand selection (e.g., SPhos vs. XPhos) or base (K₂CO₃ vs. Cs₂CO₃). Systematic screening (DoE approach) with aryl boronic acids and Pd catalysts (e.g., Pd(OAc)₂ ) can identify optimal conditions. Monitor side-products (e.g., debromination) via GC-MS .

Q. What strategies mitigate decomposition of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS track degradation pathways (e.g., hydrolysis of the cyclopentane amine). Stabilizers like BHT (0.1% w/w) or storage under argon may improve shelf life.

Q. How does the steric bulk of the cyclopentane ring influence the compound’s pharmacokinetic properties in preclinical studies?

- Methodology : Compare logP (octanol/water) and metabolic stability (microsomal assays) to linear analogs (e.g., 3-bromophenethylamine ). The cyclopentane ring may reduce CYP450-mediated oxidation, enhancing half-life. Use radiolabeled (¹⁴C) versions to study tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.